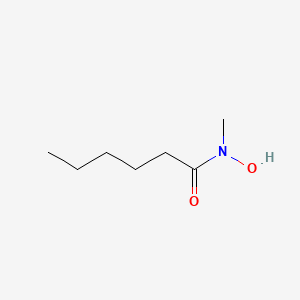
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
概述
作用机制
羟基苯乳酸的作用机制涉及其与各种酶和代谢途径的相互作用。已知它可以抑制某些细菌和真菌酶,这有助于其抗菌特性。该化合物的效应是通过其与参与氨基酸代谢的酶等分子靶标的相互作用来介导的 .
生化分析
Biochemical Properties
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species . It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. The compound’s ability to inhibit reactive oxygen species production suggests its potential as an antioxidant, which could be beneficial in mitigating oxidative damage in cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are crucial for cholesterol homeostasis . Additionally, it inhibits foam cell formation, which is a key factor in the development of atherosclerosis . These effects highlight the compound’s potential in regulating lipid metabolism and preventing cardiovascular diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the production of reactive oxygen species, which suggests its role as an antioxidant . The compound’s ability to up-regulate mRNA expressions of ABCA1 and SR-B1 indicates its involvement in gene expression regulation, particularly in pathways related to cholesterol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under nitrogen at room temperature . Long-term studies have shown that it can inhibit the production of reactive oxygen species, suggesting its potential for sustained antioxidant effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can significantly reduce cellular lipid accumulation and inhibit foam cell formation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity levels are limited. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a phenylpropanoic acid derivative and interacts with enzymes involved in oxidative stress pathways The compound’s role in inhibiting reactive oxygen species production suggests its involvement in antioxidant defense mechanisms
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues may influence its activity and function, although detailed studies on its transport mechanisms are limited.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been shown to be involved in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species This suggests that the compound may localize to mitochondria, where it can exert its antioxidant effects
准备方法
合成路线和反应条件
羟基苯乳酸可以通过特定微生物(如乳酸片球菌)的发酵合成。该生产涉及酪氨酸降解为 4-羟基苯丙酮酸,然后还原为羟基苯乳酸 . 通过用酪氨酸或其酮酸前体 4-羟基苯丙酮酸补充培养基可以优化发酵过程 .
工业生产方法
在工业环境中,羟基苯乳酸的生产可以使用生物反应器进行放大。发酵条件,如 pH 值、温度和营养浓度,得到严格控制以最大限度地提高产量。使用基因工程菌株也可以提高生产效率 .
化学反应分析
反应类型
羟基苯乳酸经历各种化学反应,包括氧化、还原和取代。这些反应对于其转化为不同的衍生物及其在代谢途径中的作用至关重要 .
常用试剂和条件
氧化: 羟基苯乳酸可以在酸性条件下使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应通常在碱性条件下涉及卤化物或胺等亲核试剂。
主要产品
科学研究应用
羟基苯乳酸在科学研究中具有广泛的应用:
化学: 它被用作合成其他芳香族化合物的先驱。
生物学: 它作为代谢紊乱的生物标志物,并因其在代谢途径中的作用而被研究。
医学: 羟基苯乳酸由于其抗真菌和抗菌特性而具有潜在的治疗应用.
工业: 它用于生产生物塑料和其他可生物降解材料.
相似化合物的比较
羟基苯乳酸可以与其他类似化合物进行比较,例如:
苯乳酸: 苯丙氨酸的另一种具有类似抗菌特性的代谢产物。
羟基苯乙酸: 一种具有不同代谢和治疗应用的相关化合物。
羟基苯甲酸: 以其在生产各种药物和化妆品中的应用而闻名.
羟基苯乳酸因其特定的代谢途径及其作为某些疾病的生物标志物的潜力而独一无二。其抗菌特性也使其成为治疗应用的宝贵化合物 .
属性
IUPAC Name |
2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861861 | |
| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyphenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12.9 mg/mL at 16 °C | |
| Record name | Hydroxyphenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
306-23-0, 6482-98-0 | |
| Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenyllactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)lactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-p-Hydroxyphenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxyphenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
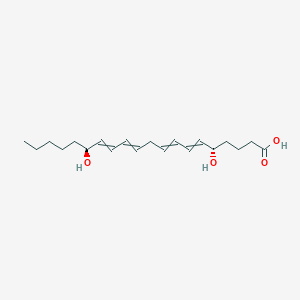


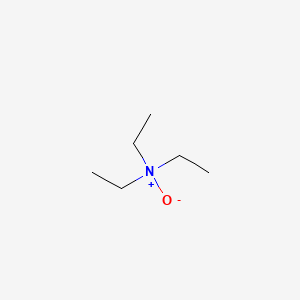
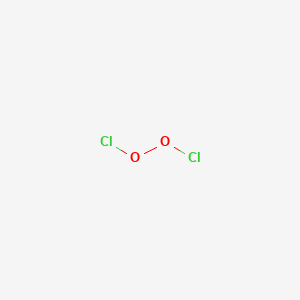



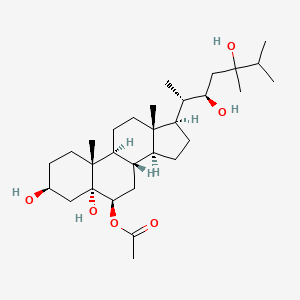
![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)

